molecular formula C11H18BrNO B13786229 Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide CAS No. 66941-39-7

Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide

Cat. No.: B13786229
CAS No.: 66941-39-7
M. Wt: 260.17 g/mol
InChI Key: WIXMWGBIQYXNJI-UHFFFAOYSA-N
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Description

Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide is a quaternary ammonium compound with the molecular formula C11H18NOBr. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a quaternary ammonium group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of dimethylethylamine with 5-hydroxy-m-tolyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure complete quaternization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium iodide (NaI).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of quaternary ammonium salts with different halides.

Scientific Research Applications

Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure.

    Industry: Utilized in the formulation of disinfectants and sanitizers.

Mechanism of Action

The mechanism of action of Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. Additionally, the compound can interact with various molecular targets, including proteins and nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide can be compared with other quaternary ammonium compounds such as:

  • Dodecyltrimethylammonium bromide
  • Dodecyldimethylbenzylammonium chloride
  • Tetradecyldimethylbenzylammonium chloride
  • Hexadecyldimethylbenzylammonium chloride
  • Didecyldimethylammonium chloride

Uniqueness: The presence of the 5-hydroxy-m-tolyl group in this compound imparts unique chemical properties, such as increased hydrophilicity and specific interactions with biological molecules, which are not observed in other quaternary ammonium compounds.

Properties

CAS No.

66941-39-7

Molecular Formula

C11H18BrNO

Molecular Weight

260.17 g/mol

IUPAC Name

ethyl-(3-hydroxy-5-methylphenyl)-dimethylazanium;bromide

InChI

InChI=1S/C11H17NO.BrH/c1-5-12(3,4)10-6-9(2)7-11(13)8-10;/h6-8H,5H2,1-4H3;1H

InChI Key

WIXMWGBIQYXNJI-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(C)C1=CC(=CC(=C1)C)O.[Br-]

Origin of Product

United States

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